REACTION_CXSMILES
|
[CH3:1][N:2](C)[CH:3]=[C:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-:15])=[O:14])[CH:5]=O.C[NH:18]N>C1(C)C=CC=CC=1>[CH3:1][N:2]1[CH:3]=[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[N+:13]([O-:15])=[O:14])[CH:5]=[N:18]1
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Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
CN(C=C(C=O)C1=C(C=CC=C1)[N+](=O)[O-])C
|
Name
|
methylhydrazine
|
Quantity
|
16.1 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
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Details
|
concentrated to dryness in vacuo
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Type
|
CUSTOM
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Details
|
The residue was recrystallized from 1-chlorobutane/hexane (about 1:1)
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Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC(=C1)C1=C(C=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |